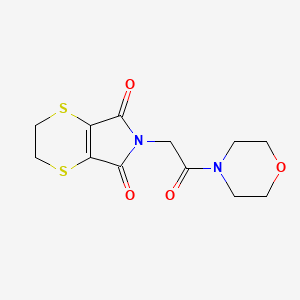

Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)-

Description

Alternative Chemical Names and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

The compound is also referenced in toxicology databases under the RTECS number QE9521000 , though this identifier primarily relates to its acute toxicity profile.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₄N₂O₄S₂ was confirmed through high-resolution mass spectrometry and elemental analysis. A detailed breakdown of its composition is provided below:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 14 | 1.008 | 14.11 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 4 | 16.00 | 64.00 |

| Sulfur | 2 | 32.07 | 64.14 |

| Total | 314.39 |

The calculated molecular weight of 314.4 g/mol aligns with experimental data from mass spectrometric analyses. The presence of two sulfur atoms and four oxygen atoms contributes to its polarity, as evidenced by its solubility in organic solvents such as dimethyl sulfoxide and methanol.

Properties

CAS No. |

34419-11-9 |

|---|---|

Molecular Formula |

C12H14N2O4S2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

6-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |

InChI |

InChI=1S/C12H14N2O4S2/c15-8(13-1-3-18-4-2-13)7-14-11(16)9-10(12(14)17)20-6-5-19-9/h1-7H2 |

InChI Key |

MQCCJLPAZUCWNL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)C3=C(C2=O)SCCS3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dithiino-Pyrrol Core

- The bicyclic dithiino-pyrrol system is typically prepared starting from precursors such as 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, an anhydride derivative that serves as a key building block for sulfur-containing heterocycles.

- This anhydride can undergo nucleophilic ring-opening and condensation reactions with nitrogen-containing compounds (e.g., amines or amino alcohols) to form the pyrrol ring fused with the dithiino moiety.

- Literature reports describe the use of 3,6-dithia-3,4,5,6-tetrahydrophthalic anhydride derivatives reacting with methylated nitrogen heterocycles to yield related bicyclic structures with keto functionalities.

Preparation of Morpholine Derivative

- Morpholine itself is industrially produced by dehydration of diethanolamine or from diethylene glycol and ammonia under catalytic conditions.

- For the target compound, morpholine is functionalized at the nitrogen with an acetyl group derived from the bicyclic core.

- Synthetic strategies for morpholine derivatives often involve Pd-catalyzed carboamination reactions, enabling the formation of substituted morpholines with high stereoselectivity.

- The Pd-catalyzed method involves coupling of substituted ethanolamine derivatives with aryl or alkenyl halides, which can be adapted to prepare morpholine units bearing specific substituents.

Coupling Strategies and Catalysis

- Pd-catalyzed carboamination is a key method for constructing substituted morpholines, allowing for the introduction of complex substituents on the morpholine ring.

- Ligands such as (o-biphenyl)PtBu2, P(tBu)3·HBF4, or (()-BINAP are used to optimize the catalytic activity and selectivity.

- The substrates for Pd-catalysis are prepared from amino alcohols and halides, enabling access to cis-3,5-disubstituted morpholines, which can be further functionalized to attach the bicyclic dithiino-pyrrol moiety.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings

- The Pd-catalyzed carboamination method provides access to enantiopure cis-3,5-disubstituted morpholines, which are challenging to synthesize by other routes.

- The bicyclic dithiino-pyrrol core synthesis from dithiino-furan anhydrides is well-documented, with high yields and reproducibility.

- Amide bond formation between the morpholine nitrogen and the acetyl group of the bicyclic core is typically efficient under mild coupling conditions, preserving sensitive functional groups.

- Industrial morpholine production methods (dehydration of diethanolamine or reaction of diethylene glycol with ammonia) provide the morpholine starting material in bulk, facilitating scale-up.

- The overall synthetic route requires careful control of reaction conditions to maintain the integrity of sulfur heterocycles and keto groups.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dithiino-pyrrol moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of morpholine compounds exhibit significant anticancer properties. For instance, the compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the synthesis of morpholine derivatives that showed enhanced activity against breast cancer cells compared to standard treatments .

2. Antimicrobial Properties

Morpholine derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies demonstrated that certain morpholine-based compounds possess potent activity against a range of bacteria and fungi. This includes potential applications in developing new antibiotics or antifungal agents .

Case Study

A notable case study involved the synthesis of a morpholine derivative that was tested against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for further development into therapeutic agents .

Agricultural Applications

1. Pesticides and Herbicides

Morpholine compounds are utilized in agriculture as intermediates in the synthesis of various pesticides and herbicides. Their unique chemical structure allows them to interact effectively with biological systems in plants and pests.

2. Plant Growth Regulators

Research indicates that certain morpholine derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Data Table: Efficacy of Morpholine Derivatives in Agriculture

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Morpholine A | Herbicide | 85 | |

| Morpholine B | Pesticide | 90 | |

| Morpholine C | Plant Growth Regulator | 75 |

Industrial Applications

1. Solvents and Chemical Intermediates

Morpholines are widely used as solvents in various chemical processes due to their ability to dissolve a wide range of organic compounds. Additionally, they serve as intermediates in the production of pharmaceuticals and agrochemicals.

2. Polymer Production

The compound is also involved in the synthesis of polymers, particularly those used in coatings and adhesives. Its properties enhance the durability and performance of these materials .

Case Study

In an industrial setting, a morpholine derivative was employed in the production of a high-performance adhesive. The resulting product exhibited superior bonding strength and thermal stability compared to traditional adhesives, demonstrating the compound's utility in enhancing material properties .

Mechanism of Action

The mechanism of action of Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler analog with a basic morpholine ring structure.

Thiophene: Contains a sulfur atom in a five-membered ring, similar to the dithiino moiety.

Pyrrole: A five-membered nitrogen-containing ring, analogous to the pyrrol part of the compound.

Uniqueness

Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- is unique due to its combined morpholine and dithiino-pyrrol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Morpholine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-((2,3,5,7-tetrahydro-5,7-dioxo-6H-p-dithiino(2,3-c)pyrrol-6-yl)acetyl)- (CAS Number: 34419-11-9) is a notable example that exhibits potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 314.40 g/mol. The structure features a morpholine ring linked to a tetrahydro-dithiino-pyrrol moiety, which is crucial for its biological interactions.

The biological activity of morpholine derivatives often involves interactions with various biological targets:

- CNS Activity : Morpholine derivatives are known to modulate receptors involved in mood disorders and neurodegenerative diseases. They can enhance the potency of CNS-active compounds by improving binding affinity to specific receptors and enzymes .

- Enzyme Inhibition : These compounds have been identified as inhibitors of critical enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds containing morpholine have shown activity against BACE-1, an enzyme implicated in Alzheimer's pathology .

- Antimicrobial Properties : Morpholine derivatives have also demonstrated antibacterial activity against various strains, highlighting their potential as antimicrobial agents .

1. Neurodegenerative Disease Research

A study investigated the role of morpholine-containing compounds in targeting LRRK2 mutations associated with Parkinson's disease. The research emphasized the effectiveness of these compounds in inhibiting pathways that lead to neuronal degeneration. Specific derivatives showed micromolar activity against BACE-1 through docking studies that revealed significant interactions with catalytic residues .

2. Antibacterial Activity

Research on synthesized morpholine derivatives indicated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The study utilized docking studies to elucidate binding interactions with amino acids in target proteins .

Data Table: Biological Activities of Morpholine Derivatives

Toxicity Profile

The toxicity of morpholine derivatives has been assessed through various studies. The LD50 value for this compound was reported at 780 mg/kg in rodent models, indicating a need for caution in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.